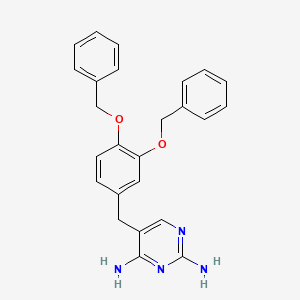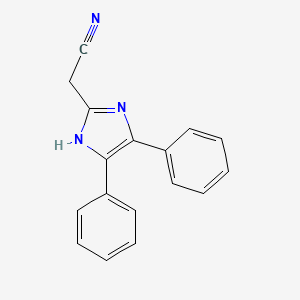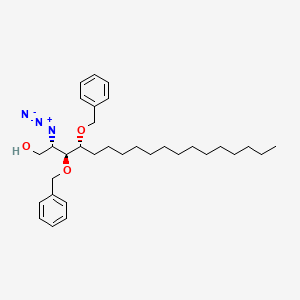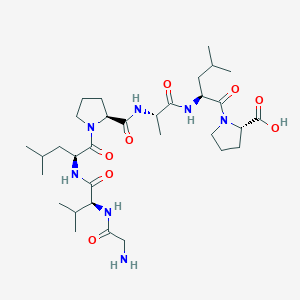![molecular formula C18H32O2Te B12563403 Methyl 8-[(non-1-yn-1-yl)tellanyl]octanoate CAS No. 192565-42-7](/img/structure/B12563403.png)
Methyl 8-[(non-1-yn-1-yl)tellanyl]octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-[(non-1-yn-1-yl)tellanyl]octanoate is a chemical compound with the molecular formula C18H32O2Te It is a tellurium-containing ester, which makes it unique due to the presence of the tellurium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-[(non-1-yn-1-yl)tellanyl]octanoate typically involves the reaction of octanoic acid with methanol to form methyl octanoate, followed by the introduction of the tellurium-containing group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of the tellurium atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would need to be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-[(non-1-yn-1-yl)tellanyl]octanoate can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different tellurium-containing species.
Substitution: The tellurium atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield tellurium oxides, while reduction could produce tellurium hydrides. Substitution reactions can result in a variety of tellurium-containing compounds.
Applications De Recherche Scientifique
Methyl 8-[(non-1-yn-1-yl)tellanyl]octanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other tellurium-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of Methyl 8-[(non-1-yn-1-yl)tellanyl]octanoate involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 8-[3-(1,3-dodecadiyn-1-yl)-2-oxiranyl]octanoate: Another tellurium-containing ester with similar chemical properties.
Methyl 8-[4-(1H-benzimidazol-2-yl)phenoxy]octanoate: A benzimidazole derivative with a long-chain ester substituent.
Uniqueness
Methyl 8-[(non-1-yn-1-yl)tellanyl]octanoate is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where tellurium’s properties are advantageous.
Propriétés
Numéro CAS |
192565-42-7 |
|---|---|
Formule moléculaire |
C18H32O2Te |
Poids moléculaire |
408.0 g/mol |
Nom IUPAC |
methyl 8-non-1-ynyltellanyloctanoate |
InChI |
InChI=1S/C18H32O2Te/c1-3-4-5-6-7-10-13-16-21-17-14-11-8-9-12-15-18(19)20-2/h3-12,14-15,17H2,1-2H3 |
Clé InChI |
BKJLBPKLHJUOJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC#C[Te]CCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)



![3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12563372.png)
![1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole](/img/structure/B12563378.png)
![Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B12563387.png)



![4-[(Trifluoromethylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B12563401.png)
